molecular formula C16H14O2 B8456549 9H-Fluorene-9-propanoic acid CAS No. 97634-43-0

9H-Fluorene-9-propanoic acid

Cat. No. B8456549
CAS RN: 97634-43-0
M. Wt: 238.28 g/mol
InChI Key: LUKYXDUWPLXNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Fluorene-9-propanoic acid is a useful research compound. Its molecular formula is C16H14O2 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Fluorene-9-propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Fluorene-9-propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

97634-43-0

Molecular Formula

C16H14O2

Molecular Weight

238.28 g/mol

IUPAC Name

3-(9H-fluoren-9-yl)propanoic acid

InChI

InChI=1S/C16H14O2/c17-16(18)10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,17,18)

InChI Key

LUKYXDUWPLXNQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-(9-Fluorenyl)propionic acid was prepared from 2-(9-fluorenyl) ethyl-1,3-dioxolane (50.0 g, 187 mmol) which was dissolved in 20 ml of acetone and 450 ml of Jones' reagent (64 g chromic acid and 64 ml of sulfuric acid in 400 ml of water). After the reaction was complete, the acetone was evaporated, the residue taken into ethyl acetate, washed with water, and organic layer extracted with 1N sodium hydroxide which was acidified with 10% HCl to yield a tan precipitate. FTIR 1954, 1913, 1707, 1429, 1316, 1257, 1208, 948, 933, 735 cm-1. 1H NMR (300 MHz, DMSO-dis) δ 1.84 (t, 2H, J=7.5 Hz), 2.21 (m, 2H), 4.03 (t, 2H, J=5.5 Hz), 7.28-7.38 (m, 4H), 7.56 (d, 2H, J=7.0 Hz), 7.84 (d, 2H, J=7.0 Hz).
Name
2-(9-fluorenyl) ethyl-1,3-dioxolane
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Jones' reagent
Quantity
450 mL
Type
solvent
Reaction Step Three

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